molecular formula C10H19NO B15320818 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol

Cat. No.: B15320818
M. Wt: 169.26 g/mol
InChI Key: AJLPVJJLLLHDSW-UHFFFAOYSA-N
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Description

2-Amino-3-(bicyclo[221]heptan-2-yl)propan-1-ol is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its rigid and stable bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norborneol.

    Amination: The hydroxyl group of norborneol is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.

    Addition of Propanol: Finally, the amino group is reacted with propanol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: Its rigid bicyclic structure makes it useful in the design of polymers and advanced materials with specific mechanical properties.

    Biological Studies: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Norborneol: A related compound with a hydroxyl group but lacking the amino group.

    Borneol: Another bicyclic alcohol with a similar structure but different stereochemistry.

    Isoborneol: An isomer of borneol with different physical and chemical properties.

Uniqueness

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also imparts specific mechanical and chemical properties that are valuable in various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-amino-3-(2-bicyclo[2.2.1]heptanyl)propan-1-ol

InChI

InChI=1S/C10H19NO/c11-10(6-12)5-9-4-7-1-2-8(9)3-7/h7-10,12H,1-6,11H2

InChI Key

AJLPVJJLLLHDSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(CO)N

Origin of Product

United States

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